8-Methylquinoxalin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the class of quinoxalines. It is characterized by the presence of an amine functional group, which contributes to its potential biological activities and medicinal applications. Quinoxalines are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The compound's molecular formula is with a molecular weight of approximately 158.19 g/mol .
This compound can be derived from various synthetic routes involving quinoxaline derivatives. Quinoxalines themselves are classified as bicyclic compounds containing two nitrogen atoms in their structure, which can be further categorized based on the position of substituents on the ring . The classification of amines, including 8-methylquinoxalin-6-amine, can be categorized into primary, secondary, or tertiary amines based on the number of carbon-containing groups attached to the nitrogen atom .
The synthesis of 8-methylquinoxalin-6-amine typically involves several methods:
The molecular structure of 8-methylquinoxalin-6-amine can be represented by its SMILES notation: Cc1ccc(N)c2nccnc12
, indicating its aromatic and heterocyclic nature . The InChI representation is InChI=1S/C9H10N2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,10H2,1H3
.
The compound features:
8-Methylquinoxalin-6-amine undergoes various chemical reactions, including:
Typical reagents used in these reactions include:
The mechanism by which 8-methylquinoxalin-6-amine exerts its biological effects typically involves interaction with specific molecular targets within cells:
Data on specific mechanisms remain under investigation but suggest potential interactions with cellular signaling molecules .
The physical properties of 8-methylquinoxalin-6-amine include:
Chemical properties include:
Relevant data indicate that it should be stored in an inert atmosphere at room temperature to maintain stability .
8-Methylquinoxalin-6-amine has several scientific uses:
Research continues to explore its full potential in drug discovery and development due to its promising biological properties .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3